molecular formula C6H8N4O B2936463 2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile CAS No. 338750-75-7

2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile

Cat. No.: B2936463
CAS No.: 338750-75-7
M. Wt: 152.157
InChI Key: ACABZGZPQDLLEX-UHFFFAOYSA-N
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Description

2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile is a chemical compound with a unique structure that includes an oxadiazole ring and a dimethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile typically involves the reaction of dimethylamine with a suitable precursor containing the oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile group under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different substituents, while reduction can produce amines or other functionalized compounds .

Scientific Research Applications

2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile is unique due to the combination of the oxadiazole ring and the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and functionality .

Properties

IUPAC Name

2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c1-10(2)6-9-8-5(11-6)3-4-7/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACABZGZPQDLLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(O1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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